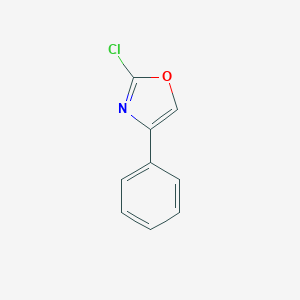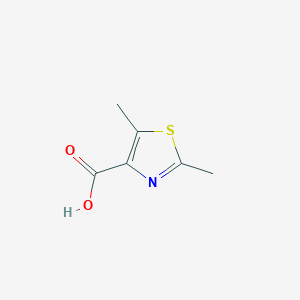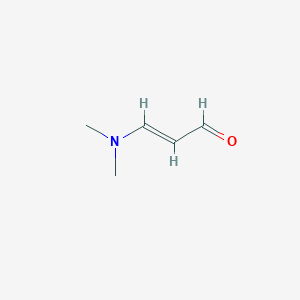
3-(二甲基氨基)丙烯醛
描述
Synthesis Analysis
The synthesis of 3-(Dimethylamino)acrylaldehyde and related compounds has been explored through various chemical methodologies. For instance, Madhu et al. (2013) describe the synthesis of 3,5-bis(acrylaldehyde) boron-dipyrromethene, highlighting the compound's application in the detection of cysteine and homocysteine in living cells, indicating the compound's selective reactivity towards certain amino acids and thiol-containing compounds (Madhu, Gonnade, & Ravikanth, 2013). Additionally, Henkel (2004) discusses the use of 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin for the synthesis of imidazole-4-carboxylic acids, demonstrating the compound's utility in facilitating reactions under specific conditions (Henkel, 2004).
Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)acrylaldehyde plays a crucial role in its reactivity and the types of chemical reactions it can participate in. Singh et al. (2014) conducted a mixed experimental and DFT study on a related compound, providing insights into the molecular interactions and stability of the structure through spectral techniques and theoretical findings (Singh, Rawat, & Sahu, 2014). Such analyses are essential for understanding the fundamental properties that make 3-(Dimethylamino)acrylaldehyde a valuable compound in synthetic chemistry.
Chemical Reactions and Properties
3-(Dimethylamino)acrylaldehyde's reactivity is highlighted in various chemical reactions, demonstrating its versatility as a building block in organic synthesis. For example, Zhang et al. (2015) discuss the nickel-catalyzed C-N borylation of aryl- and benzyl-dimethylamines, showcasing the compound's potential in transforming Me2N-containing organic molecules into various functional molecules through existing C-B functionalization methods (Zhang, Hagihara, & Itami, 2015).
Physical Properties Analysis
Understanding the physical properties of 3-(Dimethylamino)acrylaldehyde, such as solubility, melting point, and boiling point, is crucial for its application in different chemical contexts. While specific studies focusing solely on the physical properties of 3-(Dimethylamino)acrylaldehyde were not identified, research on related compounds provides valuable insights into how such properties can influence reactivity and application in synthesis.
Chemical Properties Analysis
The chemical properties of 3-(Dimethylamino)acrylaldehyde, including its nucleophilicity, electrophilicity, and ability to participate in various organic reactions, are central to its utility in synthetic organic chemistry. Studies like those by Jing et al. (2017) on the enantioselective union of precursors using cobalt salts and chiral ligands exemplify the strategic use of compounds with similar functionalities to 3-(Dimethylamino)acrylaldehyde in advanced synthetic applications (Jing, Balasanthiran, Pagar, Gallucci, & RajanBabu, 2017).
科学研究应用
1. Dyeing Polyester Fabrics
- Application Summary: 3-Dimethylamino-1-arylpropenones, a derivative of 3-(Dimethylamino)acrylaldehyde, are used in the synthesis of disperse dyes for dyeing polyester fabrics . These dyes are created by reacting enaminone derivatives with phenyldiazonium salt .
- Methods of Application: The process of dyeing involves treating polyester fabrics at temperatures between 70 and 130 °C . The resistance of the colors to light, rubbing, perspiration, and washing fastness is then assessed .
- Results: The synthetic dyes demonstrated expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria . Additionally, zinc oxide nanoparticles were applied to the polyester fabrics to enhance their light fastness, antibacterial efficacy, and UV protection .
2. Copolymerization
- Application Summary: 3-(Dimethylamino)acrylaldehyde is used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . This process is used to create organo-soluble (meth)acrylic copolymers, which are effective dispersant viscosity modifiers for lubricating oils .
- Methods of Application: The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .
- Results: The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
3. Antibacterial Activity and Acetylcholinesterase Inhibition
- Application Summary: 3-(Dimethylamino)acrylaldehyde is used in the synthesis of compounds that have demonstrated antibacterial activity and acetylcholinesterase inhibition .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Self-Cleaning Polyester Fabrics
- Application Summary: 3-Dimethylamino-1-arylpropenones, a derivative of 3-(Dimethylamino)acrylaldehyde, are used in the synthesis of disperse dyes for dyeing polyester fabrics . These dyes are created by reacting enaminone derivatives with phenyldiazonium salt . Zinc oxide nanoparticles are applied to the polyester fabrics to give them a self-cleaning quality .
- Methods of Application: The process of dyeing involves treating polyester fabrics at temperatures between 70 and 130 °C . The resistance of the colors to light, rubbing, perspiration, and washing fastness is then assessed .
- Results: The synthetic dyes demonstrated expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria . The application of zinc oxide nanoparticles enhanced the light fastness, antibacterial efficacy, and UV protection of the polyester fabrics .
5. Multi-Photon Lithography
- Application Summary: Triphenylamine-based aldehydes, which can be synthesized from 3-(Dimethylamino)acrylaldehyde, are used as photo-initiators for multi-photon lithography .
4. Self-Cleaning Polyester Fabrics
- Application Summary: 3-Dimethylamino-1-arylpropenones, a derivative of 3-(Dimethylamino)acrylaldehyde, are used in the synthesis of disperse dyes for dyeing polyester fabrics . These dyes are created by reacting enaminone derivatives with phenyldiazonium salt . Zinc oxide nanoparticles are applied to the polyester fabrics to give them a self-cleaning quality .
- Methods of Application: The process of dyeing involves treating polyester fabrics at temperatures between 70 and 130 °C . The resistance of the colors to light, rubbing, perspiration, and washing fastness is then assessed .
- Results: The synthetic dyes demonstrated expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria . The application of zinc oxide nanoparticles enhanced the light fastness, antibacterial efficacy, and UV protection of the polyester fabrics .
5. Multi-Photon Lithography
- Application Summary: Triphenylamine-based aldehydes, which can be synthesized from 3-(Dimethylamino)acrylaldehyde, are used as photo-initiators for multi-photon lithography .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
6. DNA Fluorescent Stain
- Application Summary: A new coumarin derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one, synthesized from 3-(Dimethylamino)acrylaldehyde, showed enhanced fluorescence upon its uptake in DNA grooves . This compound was tested as a novel DNA fluorescent stain .
- Methods of Application: The compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .
- Results: The compound showed enhanced fluorescence upon its uptake in DNA grooves .
安全和危害
属性
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMPLDPCKRASL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Record name | 3-Dimethylaminoacrolein | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)acrylaldehyde | |
CAS RN |
927-63-9, 692-32-0 | |
| Record name | 3-(Dimethylamino)acrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylaminoacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(dimethylamino)acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(dimethylamino)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DIMETHYLAMINOACROLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MVV69JD7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



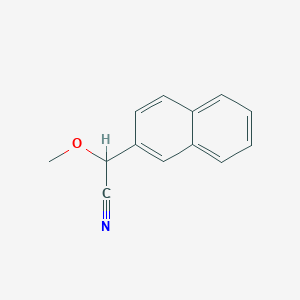
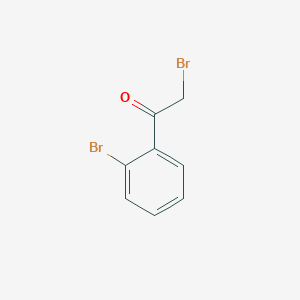
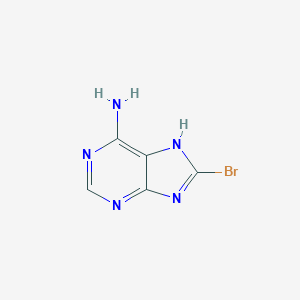
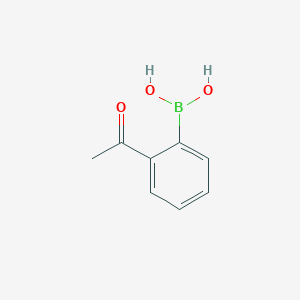
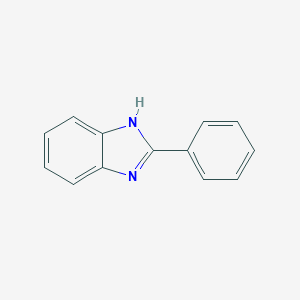
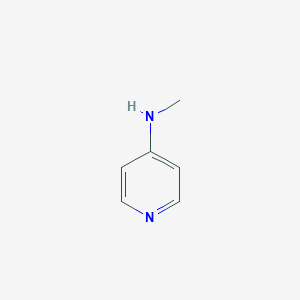
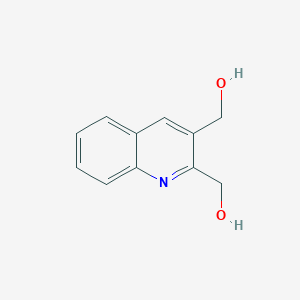
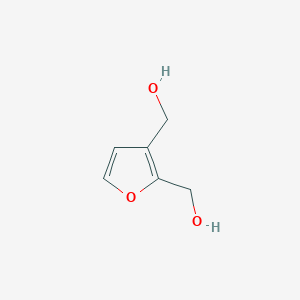
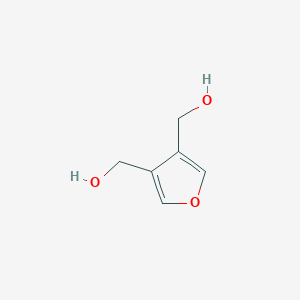
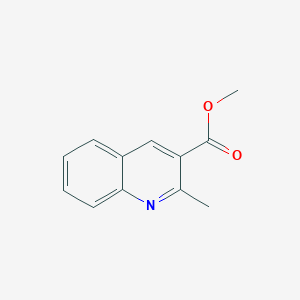
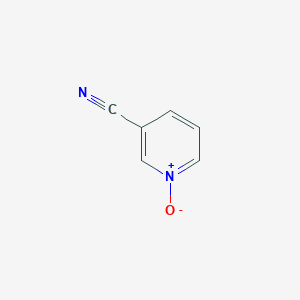
![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)
